molecular formula C₁₈H₁₅BrO₃ B1144744 (9S,10R,11R)-10-bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol CAS No. 63438-24-4

(9S,10R,11R)-10-bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol

Cat. No.: B1144744
CAS No.: 63438-24-4
M. Wt: 359.21
InChI Key:
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Description

(9S,10R,11R)-10-bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol is a brominated derivative of tetrahydrobenz[a]anthracene This compound is characterized by the presence of a bromine atom and three hydroxyl groups attached to the anthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9S,10R,11R)-10-bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol typically involves the bromination of tetrahydrobenz[a]anthracene followed by hydroxylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The hydroxylation step can be carried out using reagents like hydrogen peroxide or osmium tetroxide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and hydroxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(9S,10R,11R)-10-bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups such as amino or nitro groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as ammonia or sodium azide in the presence of a suitable solvent.

Major Products

    Oxidation: Formation of anthraquinones.

    Reduction: Formation of tetrahydrobenz[a]anthracene-8,9,11-triol.

    Substitution: Formation of amino or nitro derivatives.

Scientific Research Applications

(9S,10R,11R)-10-bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (9S,10R,11R)-10-bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl groups play crucial roles in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or inducing oxidative stress in target cells.

Comparison with Similar Compounds

Similar Compounds

    10-Bromoanthracene: Lacks the hydroxyl groups present in (9S,10R,11R)-10-bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol.

    8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,11-triol: Lacks the bromine atom.

    Anthracene-8,9,10-triol: Lacks both the bromine atom and the tetrahydro structure.

Uniqueness

The presence of both the bromine atom and the hydroxyl groups in this compound imparts unique chemical properties, making it distinct from other similar compounds

Properties

IUPAC Name

(9S,10R,11R)-10-bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrO3/c19-15-16(20)14-8-12-10(7-13(14)17(21)18(15)22)6-5-9-3-1-2-4-11(9)12/h1-8,15-18,20-22H/t15-,16-,17?,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQQJNGFRDWILY-KTBGXXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C(C4O)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)[C@H]([C@H]([C@H](C4O)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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